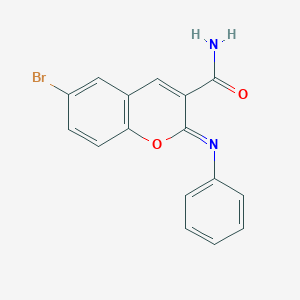
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C12H16FNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is 209.26g/mol. The compound also exists as a hydrobromide salt with a molecular weight of 290.17g/mol .Physical And Chemical Properties Analysis
The boiling point of “(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is predicted to be 333.9° C at 760 mmHg . The refractive index is approximately 1.51 . The pKb value is predicted to be 8.01 .Wissenschaftliche Forschungsanwendungen
Arylmethylidenefuranones and Nucleophilic Reactions
Arylmethylidenefuranones have been studied for their reactions with C- and N-nucleophiles, including amines of the heterocyclic series. These reactions yield a wide range of compounds such as amides, pyrrolones, and benzofurans, demonstrating the versatility of furanyl and benzyl components in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Synthesis of Fluorobenzyl Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceuticals, illustrates the importance of fluorobenzyl compounds in medicinal chemistry. This research highlights efficient synthesis methods that could potentially apply to related compounds, including (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, underscoring their utility in drug development (Qiu, Gu, Zhang, & Xu, 2009).
PFAS Removal with Amine-Functionalized Sorbents
Amine-functionalized sorbents have been evaluated for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, indicating the environmental application of amine compounds in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Advanced Materials and Polymers
The utility of furan derivatives, including those from reactions involving furanyl compounds like (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, extends to the development of new materials and polymers. These compounds have potential applications in creating sustainable polymers and functional materials due to their structural versatility and reactivity (Chernyshev, Kravchenko, & Ananikov, 2017).
Reductive Amination and Catalysis
Research on reductive amination employing hydrogen showcases the significance of amine compounds in the synthesis of a wide array of amines, including pharmaceuticals and agrochemicals. This process highlights the role of catalysts in the efficient production of amine derivatives, potentially applicable to (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine for generating novel CNS drugs and other therapeutic agents (Irrgang & Kempe, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJWOHQMGMWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
510723-78-1 |
Source


|
| Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


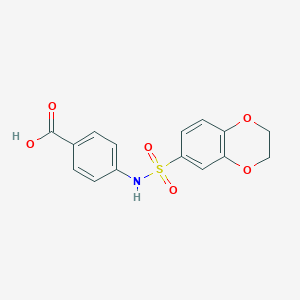
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)

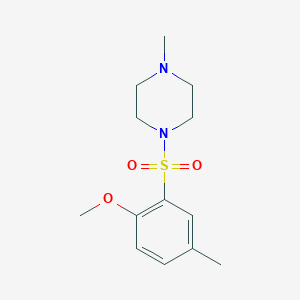


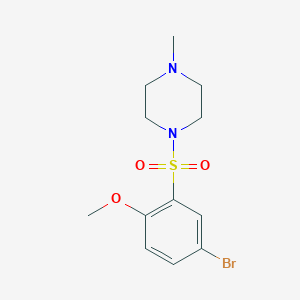
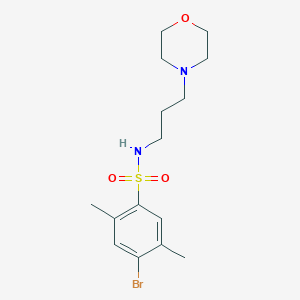
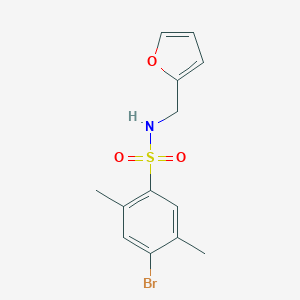
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
![2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B511373.png)
